CYP3A4 Time-Dependent Inhibition: Potency Advantage Over Analogs
In a recombinant human CYP3A4 assay with 30-minute NADPH preincubation using midazolam as the probe substrate, 4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide exhibited a time-dependent IC50 of 90 nM [1]. By comparison, the same compound under shorter (5-minute) preincubation conditions in human liver microsomes yielded a substantially higher IC50 of 4.30E+3 nM, a ~47.8-fold loss in apparent potency [2]. A closely related analog (BDBM50597489, CHEMBL5208605) tested under the matched 30-minute preincubation protocol in pooled human liver microsomes produced a CYP1A2 IC50 of 1.10E+3 nM, approximately 12.2-fold weaker than the target compound's CYP3A4 time-dependent IC50 [3]. These data indicate that the 4-fluorobenzamide substitution pattern imparts a specific time-dependent CYP3A4 inactivation liability not shared equally by all 2-(pyridin-3-yl)-benzimidazole-5-carboxamide analogs.
| Evidence Dimension | CYP3A4 time-dependent inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 90 nM (recombinant CYP3A4, 30-min preincubation, midazolam substrate); IC50 = 4.30E+3 nM (HLM, 5-min preincubation, midazolam substrate) |
| Comparator Or Baseline | CYP1A2 analog (BDBM50597489): IC50 = 1.10E+3 nM (pooled HLM, 30-min preincubation, midazolam); Target compound itself under minimal preincubation: IC50 = 4.30E+3 nM |
| Quantified Difference | ~47.8-fold increase in apparent CYP3A4 potency with extended preincubation (90 nM vs. 4,300 nM); ~12.2-fold more potent CYP3A4 TDI than comparator's CYP1A2 IC50 |
| Conditions | Recombinant human CYP3A4 ± NADPH generating system; pooled human liver microsomes; midazolam 1'-hydroxylation; LC-MS/MS detection |
Why This Matters
Procurement decisions for compounds used in CYP liability screening panels require knowledge of time-dependent inhibition magnitude to avoid false-negative DDI risk assessments in lead optimization.
- [1] BindingDB. BDBM50584760 (CHEMBL2068968): Time-dependent inhibition of recombinant human CYP3A4, IC50 = 90 nM (30 min preincubation, midazolam substrate). 2023. View Source
- [2] BindingDB. BDBM50257058 (CHEMBL2386849): Inhibition of CYP3A4 in human liver microsomes, IC50 = 4.30E+3 nM (5 min preincubation, midazolam substrate). View Source
- [3] BindingDB. BDBM50597489 (CHEMBL5208605): Time-dependent inhibition of CYP1A2 in pooled human liver microsomes, IC50 = 1.10E+3 nM (30 min preincubation, midazolam substrate). Curated by ChEMBL, 2023. View Source
